molecular formula C8H6F3NaO2S B13196994 Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate

Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate

Cat. No.: B13196994
M. Wt: 246.18 g/mol
InChI Key: WNLHGKHCMQJUEJ-UHFFFAOYSA-M
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Description

Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate is a sulfinate salt derived from the parent sulfinic acid. The sodium sulfinate form (C₈H₆F₃O₂S⁻Na⁺) replaces the chloride group with a sodium ion, resulting in a nucleophilic sulfinate moiety (SO₂⁻). This compound is likely synthesized via reduction of the sulfonyl chloride or deprotonation of the sulfinic acid.

Key features:

  • Substituents: A methyl group at position 2 and a trifluoromethyl group at position 5 on the benzene ring.
  • Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, enhancing the electrophilicity of the aromatic ring and stabilizing the sulfinate ion.
  • Applications: Sulfinates are versatile intermediates in organic synthesis, particularly in nucleophilic substitution reactions, cross-coupling, and oxidation to sulfones.

Properties

Molecular Formula

C8H6F3NaO2S

Molecular Weight

246.18 g/mol

IUPAC Name

sodium;2-methyl-5-(trifluoromethyl)benzenesulfinate

InChI

InChI=1S/C8H7F3O2S.Na/c1-5-2-3-6(8(9,10)11)4-7(5)14(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1

InChI Key

WNLHGKHCMQJUEJ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Stepwise Synthesis from 2-methyl-5-(trifluoromethyl)benzyl Precursors

A patented multi-step synthesis approach can be adapted for preparing this compound, starting from 2-trifluoromethylbenzaldehyde derivatives:

Step Reaction Conditions Outcome
1 Reduction of 2-trifluoromethylbenzaldehyde to 2-trifluoromethylbenzyl alcohol Sodium borohydride, 0–50 °C, aqueous medium High yield (~90%), colorless liquid
2 Chlorination of benzyl alcohol to benzyl chloride Thionyl chloride, 10–90 °C Efficient conversion
3 Nitration of benzyl chloride to 2-chloromethyl-5-nitro derivative Nitric acid (50–99 wt%), sulfuric acid, -10 to 40 °C Controlled nitration
4 Catalytic hydrogenation of nitro compound to amine Pd/C or Raney nickel, ethanol or isopropanol, 60–80 °C, H2 pressure Yields 56–73% of 2-methyl-5-aminotrifluorotoluene

Following these steps, the amine intermediate can be further transformed into the corresponding sulfinate salt by sulfonylation and subsequent reduction or salt formation.

Direct Synthesis of Sodium Sulfinate via Sulfonyl Chloride Reduction

A common and efficient method for sodium sulfinate preparation involves:

  • Synthesizing the corresponding sulfonyl chloride derivative of 2-methyl-5-(trifluoromethyl)benzene.
  • Reducing the sulfonyl chloride with sodium sulfite or sodium borohydride in aqueous solution at 70–80 °C.
  • Isolating the sodium sulfinate salt by recrystallization from ethanol or aqueous media.

This method benefits from simplicity, scalability, and high purity of the product.

Metal-Mediated Sulfinate Formation Using Sulfur Dioxide Surrogates

Recent advances include the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a sulfur dioxide surrogate:

  • Generation of aryl lithium or aryl magnesium intermediates from aryl bromides.
  • Trapping these intermediates with DABSO to form the corresponding sodium sulfinate salts.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Disadvantages
Multi-step reduction and functionalization (Patented) 2-trifluoromethylbenzaldehyde NaBH4, SOCl2, HNO3/H2SO4, Pd/C or Raney Ni 0–80 °C, H2 pressure 56–90 (per step) High specificity, industrially feasible Multi-step, moderate complexity
Sulfonyl chloride reduction 2-methyl-5-(trifluoromethyl)benzenesulfonyl chloride Na2SO3 or NaBH4 70–80 °C, aqueous High (up to 90%) Simple, scalable Requires sulfonyl chloride precursor
Metal-mediated DABSO method Aryl bromide derivative DABSO, organolithium or Grignard reagents Mild, inert atmosphere Moderate to high Mild conditions, versatile Requires organometallic reagents

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications

Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate has a range of applications:

Organic Synthesis: Sodium sulfinates, including this compound, are versatile building blocks for preparing valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Medicinal Chemistry: The compound is also notable for its potential applications in medicinal chemistry.

Cosmetic Products: Experimental design techniques can optimize the formulation development process of cosmetic products .

Other possible applications: It is used in cosmetic formulations to evaluate physical, sensory, and moisturizing properties . It may be used in the synthesis of nilotinib and imatinib . It can be used as a component in Teflon finishes, which provide chemical inertness, water repellency, anti-sticking ability, friction resistance, and dielectric strength .

Comparison with analogs

This compound stands out due to the specific arrangement of its substituents, which confers distinct reactivity characteristics compared to its analogs. This unique configuration allows for specialized applications in chemical synthesis and potential biological activity that may not be achievable with other similar compounds.

Compound NameStructural FeaturesUnique Aspects
Sodium 2-(trifluoromethyl)benzene-1-sulfinateLacks methyl group; contains only trifluoromethylSimpler structure; different reactivity profile
Sodium 4-fluoro-3-(trifluoromethyl)benzenesulfinateFluoro group at para positionDifferent substitution pattern affecting reactivity
Sodium 2-fluoro-5-(trifluoromethyl)benzenesulfinateFluoro group at ortho positionUnique positioning enhances electrophilicity

Safety and Effectiveness

Mechanism of Action

The mechanism of action of Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate involves its ability to introduce sulfonyl groups into organic molecules. This is achieved through nucleophilic substitution reactions, where the sulfonyl group replaces a leaving group in the target molecule. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Sodium 5-Bromo-2-Fluorobenzene-1-Sulfinate (CID 89875837)

Structural Data :

Property Sodium 2-Methyl-5-(Trifluoromethyl)benzene-1-Sulfinate Sodium 5-Bromo-2-Fluorobenzene-1-Sulfinate
Molecular Formula C₈H₆F₃O₂S⁻Na⁺ C₆H₄BrFO₂S⁻Na⁺
Substituents -CH₃ (C2), -CF₃ (C5) -F (C2), -Br (C5)
Molecular Weight ~246.2 g/mol (estimated) 257.06 g/mol
Key Reactivity Nucleophilic sulfinate ion Bromine acts as a leaving group

Functional Differences :

  • The bromine substituent in Sodium 5-bromo-2-fluorobenzene-1-sulfinate facilitates nucleophilic aromatic substitution (SNAr) reactions, whereas the trifluoromethyl group in the target compound enhances electron deficiency, favoring electrophilic aromatic substitution or coupling reactions .
  • The fluorine atom in the bromo-fluoro derivative may improve metabolic stability in agrochemical applications, whereas the trifluoromethyl group in the target compound is commonly used in pharmaceuticals for its lipophilicity-enhancing properties.

2-Methyl-5-(Trifluoromethyl)benzene-1-Sulfonyl Chloride (CAS 491850-53-4)

Structural Data :

Property Sodium Sulfinate Derivative Sulfonyl Chloride Precursor
Functional Group Sulfinate (SO₂⁻) Sulfonyl chloride (SO₂Cl)
Molecular Weight ~246.2 g/mol 258.65 g/mol
Reactivity Nucleophile (e.g., forms sulfones via oxidation) Electrophile (e.g., forms sulfonamides)

2-Phenylbenzimidazole-5-sulfonic Acid (CAS 27503-81-7)

Structural Data :

Property This compound 2-Phenylbenzimidazole-5-sulfonic Acid
Core Structure Benzene ring with sulfinate group Benzimidazole fused ring with sulfonic acid
Molecular Formula C₈H₆F₃O₂S⁻Na⁺ C₁₃H₁₀N₂O₃S
Acidity Weak acid (sulfinic acid derivative) Strong acid (sulfonic acid, pKa ~1)

Functional Differences :

  • The sulfonic acid group in 2-phenylbenzimidazole-5-sulfonic acid (Ensulizole) is fully oxidized, making it a strong acid used in UV filters. The sulfinate ion, being less acidic, is more reactive in nucleophilic pathways .

Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)

Representative Compounds :

  • Triflusulfuron methyl ester, Ethametsulfuron methyl ester, and Metsulfuron methyl ester .

Comparison :

Feature Sodium Sulfinate Sulfonylurea Herbicides
Functional Group Sulfinate (SO₂⁻) Sulfonylurea (SO₂NHC(O)NH-)
Applications Synthetic intermediate Herbicides (inhibit acetolactate synthase)

While sulfonylureas rely on the sulfonyl group for herbicidal activity, the sodium sulfinate serves as a precursor for introducing sulfonyl or sulfonamide groups into bioactive molecules .

Biological Activity

Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate is an organosulfur compound with notable potential in biological applications due to its unique chemical structure. This compound features a sulfonate group attached to a substituted aromatic ring, which includes both a methyl group and a trifluoromethyl group. The molecular formula is C₉H₈F₃NaO₂S, with a molecular weight of approximately 250.15 g/mol. The presence of electron-withdrawing and electron-donating groups significantly influences its reactivity and interactions with biological systems.

The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making them more effective in biological contexts. The sulfonate moiety can engage in various interactions with biomolecules, potentially leading to novel therapeutic applications. Understanding the biological activity of this compound requires examining its synthesis, reactivity, and interactions with biological targets.

Synthesis

This compound can be synthesized through various methods, primarily involving the reaction of appropriate precursors in the presence of sodium sulfinate. The synthetic routes often yield high purity and good yields, which are critical for subsequent biological studies .

Mechanistic Insights

Research indicates that this compound may interact with enzymes or receptors due to its unique electronic properties. These interactions can lead to alterations in enzyme activity or receptor binding, which are essential for drug design and development.

Case Studies

  • Antimicrobial Activity : In vitro studies have shown that compounds containing sulfonate groups exhibit varying degrees of antimicrobial activity. For instance, derivatives similar to this compound have demonstrated significant inhibition against various bacterial strains, suggesting potential as antimicrobial agents .
  • Antiviral Properties : A study focused on sulfonate derivatives reported that certain compounds exhibited antiviral activity against Tobacco Mosaic Virus (TMV). This compound's structural characteristics may enhance its efficacy against viral pathogens .
  • Enzyme Inhibition : Investigations into the inhibition of specific enzymes by sulfonate compounds have revealed that this compound could act as a competitive inhibitor for certain targets involved in metabolic pathways, thus playing a role in metabolic regulation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Sodium 2-(trifluoromethyl)benzene-1-sulfinateLacks methyl groupSimpler structure; different reactivity profile
Sodium 4-fluoro-3-(trifluoromethyl)benzenesulfinateFluoro group at para positionDifferent substitution pattern affecting reactivity
Sodium 2-fluoro-5-(trifluoromethyl)benzenesulfinateFluoro group at ortho positionUnique positioning enhances electrophilicity

This table highlights the unique reactivity characteristics of this compound compared to its analogs, emphasizing its potential applications in chemical synthesis and medicinal chemistry.

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